2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline
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Overview
Description
2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline is a complex organic compound that features a quinoline core structure with a piperidine ring and a bromopyrimidine moiety
Scientific Research Applications
2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline has several scientific research applications:
Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
Target of Action
The primary target of this compound is serine/threonine-protein kinase . This enzyme plays a crucial role in the cell cycle, particularly in checkpoint-mediated cell cycle arrest and the activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
The compound likely interacts with its target, the serine/threonine-protein kinase, by binding to its active site. This binding could potentially inhibit the enzyme’s activity, leading to cell cycle arrest and the activation of DNA repair mechanisms . .
Biochemical Pathways
The compound’s interaction with serine/threonine-protein kinase affects the cell cycle regulation pathway . By inhibiting the kinase, the compound can halt the cell cycle, preventing the cell from dividing. This can lead to the activation of DNA repair mechanisms, which are crucial for maintaining genomic stability .
Result of Action
The primary result of the compound’s action is the arrest of the cell cycle and the activation of DNA repair mechanisms . This can prevent the proliferation of cells with DNA damage, potentially reducing the risk of mutations and cancer development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions to form the quinoline ring . The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline ring yields quinoline N-oxide, while nucleophilic substitution of the bromopyrimidine moiety can produce a variety of substituted pyrimidine derivatives .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde
- tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate
- 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylate
Uniqueness
2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline is unique due to its combination of a quinoline core, a piperidine ring, and a bromopyrimidine moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c20-14-10-21-19(22-11-14)26-15-5-3-9-24(12-15)18(25)17-8-7-13-4-1-2-6-16(13)23-17/h1-2,4,6-8,10-11,15H,3,5,9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQHHYQZXOTXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3C=C2)OC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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